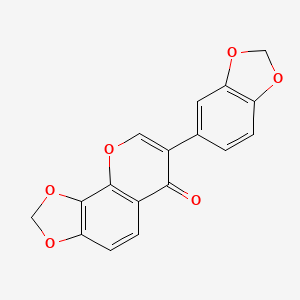
Maxima isoflavone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maxima isoflavone A is a naturally occurring isoflavone, a type of flavonoid predominantly found in leguminous plants. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic the action of estrogen in the body. This compound, like other isoflavones, has been studied for its potential health benefits, including its role in reducing the risk of hormone-related cancers, cardiovascular diseases, and osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone A involves several steps, starting from basic organic compounds. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoflavone structure. The reaction typically involves the use of catalysts and specific solvents to ensure the correct formation of the isoflavone ring .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as soybeans, followed by purification processes. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and identify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Maxima isoflavone A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the isoflavone structure.
Reduction: Reduction reactions can alter the double bonds within the isoflavone ring.
Substitution: Substitution reactions can occur at different positions on the isoflavone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Mecanismo De Acción
Maxima isoflavone A exerts its effects primarily through its interaction with estrogen receptors. It can bind to both estrogen alpha and beta receptors, mimicking the action of estrogen in the body. This interaction can lead to various physiological effects, including the modulation of gene expression and the regulation of cellular processes involved in growth and differentiation .
Comparación Con Compuestos Similares
Genistein: Another well-known isoflavone with similar phytoestrogenic properties.
Daidzein: A structurally related isoflavone found in soybeans.
Formononetin: An isoflavone found in red clover with similar biological activities.
Uniqueness: Maxima isoflavone A is unique due to its specific structural features, including the presence of benzodioxolane, benzodioxane, and benzodioxepane fragments in its rings. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other isoflavones .
Propiedades
Número CAS |
59092-90-9 |
|---|---|
Fórmula molecular |
C17H10O6 |
Peso molecular |
310.26 g/mol |
Nombre IUPAC |
7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2 |
Clave InChI |
HDEHMKSXXSBSHM-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















